Oxazole-4-carbonitrile
Overview
Description
Oxazole-4-carbonitrile is a compound with the molecular formula C4H2N2O . It has a molecular weight of 94.07 g/mol . The compound is also known by other synonyms such as 1,3-oxazole-4-carbonitrile, 4-OXAZOLECARBONITRILE, and 4-CYANOOXAZOLE .
Synthesis Analysis
The synthesis of Oxazole-4-carbonitrile and its derivatives has been a subject of research. One study discusses the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and their anticancer activities . Another review focuses on synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives .Molecular Structure Analysis
The molecular structure of Oxazole-4-carbonitrile includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The InChIKey of the compound is UEEBKQWDBWDPKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Oxazole-4-carbonitrile has a molecular weight of 94.07 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 49.8 Ų . It has a heavy atom count of 7 .Scientific Research Applications
Anticancer Research
Oxazole-4-carbonitrile derivatives have been studied extensively for their potential in anticancer research. A study by Kachaeva et al. (2018) synthesized and evaluated the anticancer properties of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. These compounds exhibited growth inhibitory and cytostatic activities against various cancer cell lines, especially leukemia, renal, and breast cancer subpanels, suggesting their potential as frameworks in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Synthesis and Structural Diversity
The structural diversity of oxazole-4-carbonitrile is highlighted in a study by Spencer et al. (2012), where a library of 2-substituted-5-aminooxazole-4-carbonitriles was synthesized using microwave-mediated and flow chemistries. This demonstrates the versatility of oxazole-4-carbonitrile in creating structurally diverse compounds, which is valuable in various fields of chemical research (Spencer, Patel, Amin, Callear, Coles, Deadman, Furman, Mansouri, Chavatte, & Millet, 2012).
Antiviral Research
In another domain, oxazole-4-carbonitrile derivatives have shown promise in antiviral research. A study by Kachaeva et al. (2019) synthesized 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile, which displayed significant antiviral activity against human cytomegalovirus (HCMV) in vitro, outperforming some standard anti-HCMV drugs. This indicates the potential use of these derivatives in developing new antiviral agents (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Chemical Synthesis and Reactions
Oxazole-4-carbonitrile also plays a role in various chemical synthesis and reaction studies. For instance, Chumachenko et al. (2014) explored the synthesis and reaction of 5-morpholino-1,3-oxazole-4-carbonitriles, demonstrating their utility in creating novel chemical structures. Such studies contribute to the understanding of oxazole-4-carbonitrile’s reactivity and its applications in synthetic chemistry (Chumachenko, Shablykin, & Brovarets, 2014).
Fluorescent Probes and Photophysical Properties
In the field of photophysics, oxazole-4-carbonitrile derivatives have been investigated for their potential as fluorescent probes. Ferreira et al. (2010) reported the synthesis of 2,5-disubstituted oxazole-4-carboxylates with high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in various scientific applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-oxazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O/c5-1-4-2-7-3-6-4/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEBKQWDBWDPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657363 | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carbonitrile | |
CAS RN |
55242-84-7 | |
Record name | 4-Oxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55242-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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